molecular formula C20H15ClN2O2S B4267895 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide

6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide

Cat. No. B4267895
M. Wt: 382.9 g/mol
InChI Key: VJHDBPHCURAMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as TAK-632, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound was first synthesized in 2008 by a team of researchers at Takeda Pharmaceutical Company Limited. Since then, several studies have been conducted to investigate the efficacy and mechanism of action of TAK-632.

Mechanism of Action

6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is a selective inhibitor of the mitogen-activated protein kinase kinase (MEK) pathway. This pathway is involved in the regulation of cell growth and survival, and is frequently dysregulated in cancer cells. By inhibiting MEK, this compound disrupts the signaling cascade that promotes cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), which is downstream of the MEK pathway. Physiologically, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its specificity for the MEK pathway. This allows researchers to study the effects of MEK inhibition on cancer cell growth and survival. However, one limitation of this compound is its potency. This compound is a highly potent inhibitor of MEK, which can make it difficult to use in certain experiments. In addition, this compound has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. One area of interest is the development of combination therapies that include this compound. For example, this compound could be used in combination with other targeted therapies or chemotherapy agents to enhance their efficacy. Another area of interest is the investigation of this compound in other types of cancer, such as breast cancer and colorectal cancer. Finally, there is potential for the development of this compound analogs with improved pharmacokinetic properties and efficacy.

Scientific Research Applications

6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been extensively studied for its anticancer properties. Several preclinical studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including melanoma, lung cancer, and pancreatic cancer. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for cancer therapy.

properties

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c1-12-4-7-19(26-12)18-10-16(15-9-13(21)5-6-17(15)23-18)20(24)22-11-14-3-2-8-25-14/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHDBPHCURAMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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